4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide
Description
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a 1,6-dihydropyridazine core with distinct substituents:
- Position 1: 4-Methylphenyl group (enhancing lipophilicity).
- Position 4: Methoxy group (modulating electronic properties).
- Position 3: Carboxamide linked to a 4-(trifluoromethoxy)phenyl moiety (introducing electronegativity and metabolic stability).
The compound’s molecular formula is C₂₀H₁₅F₃N₃O₄ (molar mass: 418.35 g/mol).
Properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c1-12-3-7-14(8-4-12)26-17(27)11-16(29-2)18(25-26)19(28)24-13-5-9-15(10-6-13)30-20(21,22)23/h3-11H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAFUZYUWAYPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Systems
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Key characterization data include:
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitutions at positions 2 and 5 are mitigated using directing groups (e.g., carboxylic acids).
- Trifluoromethoxy Stability : The electron-withdrawing trifluoromethoxy group necessitates inert atmospheres during coupling to prevent hydrolysis.
- Yield Optimization : Multi-step sequences benefit from telescoping (e.g., omitting intermediate isolation), improving overall yield from ~40% to >60%.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 606.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including a pyridazine ring and trifluoromethoxy substituents.
Anticancer Activity
Research indicates that compounds similar to 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of pyridazine compounds show promising results in inhibiting the growth of breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in cancer therapy development .
Antimicrobial Properties
There is emerging evidence that this compound may possess antimicrobial properties. Similar compounds have been tested for their efficacy against bacterial strains, showing potential as new antibiotics or adjunct therapies in treating infections .
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized a series of pyridazine derivatives and evaluated their anticancer properties against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating superior efficacy .
Case Study 2: Structure-Activity Relationship Studies
A comprehensive structure-activity relationship (SAR) analysis was conducted on related compounds to understand how different substituents influence biological activity. The presence of trifluoromethoxy groups was found to enhance the lipophilicity and cellular uptake of the compounds, leading to improved anticancer activity .
Mechanism of Action
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Pyridazine Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group at R1 increases hydrophobicity relative to methyl () or phenyl () substituents. This may enhance membrane permeability but reduce aqueous solubility .
- Molecular Weight : The target’s higher molar mass (418.35 g/mol) compared to (259.27 g/mol) and 5 (323.30 g/mol) suggests differences in bioavailability and drug-likeness .
Functional Group Impact on Bioactivity (Hypothetical)
- Trifluoromethoxy Group : Unlike the methoxy group in , the –OCF₃ group in the target compound may resist metabolic oxidation, prolonging biological half-life .
- Carboxamide vs. Imine: ’s methoxyimino methyl group introduces a planar imine structure, which could alter binding affinity in enzyme-active sites compared to the target’s carboxamide .
Biological Activity
4-Methoxy-1-(4-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.36 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyridazine compounds often exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) has been identified as key mechanisms in mediating these effects .
2. Antitumor Activity
Compounds with structural similarities to this compound have shown promising antitumor activity. For example, certain analogs have demonstrated potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1, by inducing apoptosis and inhibiting cell proliferation through mechanisms involving topoisomerase II inhibition .
3. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively interact with key enzymes involved in inflammatory pathways and cancer progression, potentially leading to its therapeutic applications .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of related compounds, it was found that compounds similar to our target compound significantly reduced NO production in LPS-induced inflammatory models. The most effective analogs inhibited COX-2 expression and downregulated MAPK signaling pathways, suggesting a robust anti-inflammatory profile .
Case Study 2: Antitumor Efficacy
Another investigation focused on a series of pyridazine derivatives, revealing that several exhibited cytotoxic effects against human tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, with some compounds showing IC50 values lower than established chemotherapeutics like etoposide .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.36 g/mol |
| Anti-inflammatory IC50 | Varies (specific analogs) |
| Antitumor IC50 | Varies (specific cell lines) |
Q & A
Q. What analytical techniques are recommended for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming molecular identity. For example:
- NMR : Assign proton and carbon signals to confirm substituent positions (e.g., methoxy, trifluoromethoxy groups) .
- MS : Validate molecular weight and fragmentation patterns to distinguish structural isomers .
- IR : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxo group) .
Q. How can synthetic routes for this compound be optimized?
Multi-step synthesis requires careful control of reaction conditions:
- Step 1 : Formation of the dihydropyridazine core via cyclization (e.g., using hydrazine derivatives under reflux) .
- Step 2 : Introduction of substituents (e.g., trifluoromethoxy group via nucleophilic substitution at 60–80°C) .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity) and maximize yield .
Q. What methods are used to determine solubility and thermal stability?
- Solubility : Measure in solvents (DMSO, ethanol) via UV-Vis spectroscopy with calibration curves .
- Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess decomposition temperatures and phase transitions .
Q. How are analytical methods validated for purity assessment?
- HPLC/GC : Use certified reference standards and spike-recovery tests to validate accuracy.
- Calibration : Establish linearity (R² > 0.99) and precision (RSD < 2%) across triplicate runs .
Q. What protocols ensure compound stability during storage?
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Degradation Products : Identify by LC-MS and adjust storage conditions (e.g., inert atmosphere, desiccants) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Substituent Variation : Synthesize analogs with modified aryl/trifluoromethoxy groups and test in vitro (e.g., IC50 against kinase targets) .
- Data Correlation : Use molecular docking to link substituent electronegativity (e.g., CF3O− vs. CH3O−) to binding affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, ATP concentration in kinase assays) .
- Meta-Analysis : Apply statistical tools (ANOVA, PCA) to compare datasets and identify confounding variables (e.g., solvent effects) .
Q. How can the mechanism of action be investigated at the molecular level?
- Target Identification : Use pull-down assays with biotinylated probes and proteomics to isolate binding proteins .
- Kinetic Studies : Surface Plasmon Resonance (SPR) quantifies binding kinetics (kon/koff) to receptors .
Q. What computational methods support reaction pathway design for novel derivatives?
- Quantum Chemical Calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) .
- Reaction Path Search : Combine computational screening (e.g., ICReDD’s workflow) with experimental validation to prioritize synthetic routes .
Q. How do heterogeneous vs. homogeneous reaction conditions impact catalytic modifications?
- Catalyst Screening : Test Pd/C, Ni-based catalysts for cross-coupling reactions; monitor yields via GC-MS .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for regioselectivity in substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
